cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one
Description
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is a bicyclic ketone featuring a fused norbornane-like structure with a tert-butyl substituent at the 6-position. This compound belongs to the octahydronaphthalenone family, characterized by a partially saturated naphthalene backbone and a ketone functional group. Its rigid bicyclic framework and bulky tert-butyl group contribute to unique steric and electronic properties, making it relevant in organic synthesis, fragrance chemistry, and as a precursor for chiral catalysts .
Key properties include:
- Molecular Formula: C₁₄H₂₄O
- Structure: A fused bicyclic system with cis,cis stereochemistry and a ketone at position 2.
Properties
CAS No. |
24143-52-0 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
QQKVQRVPUCGGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2CC(=O)CCC2C1 |
Origin of Product |
United States |
Biological Activity
Cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The precise synthetic pathway can vary, but it often includes the use of catalytic hydrogenation and selective oxidation techniques to achieve the desired stereochemistry.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several key properties:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, a study published in the Journal of Natural Products reported that derivatives of octahydronaphthalene compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved its effects on human breast cancer cells, where it was shown to inhibit cell proliferation and promote programmed cell death through the activation of caspase pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective effect of this compound. Research has suggested that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested using the disc diffusion method, showing significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for clinical application.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Case Study 2: Apoptosis Induction in Cancer Cells
In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, indicating its potential as an anticancer agent.
| Treatment Concentration (µM) | % Apoptosis |
|---|---|
| Control | 5 |
| 10 | 20 |
| 25 | 45 |
| 50 | 75 |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound is compared to cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (), a bicyclic pyrrolidine derivative with a tert-butyl ester and ketone group. While both compounds share a bicyclic framework and tert-butyl substituent, critical differences exist:
| Property | cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
|---|---|---|
| Core Structure | Octahydronaphthalenone | Cyclopenta[c]pyrrole |
| Functional Groups | Ketone (C=O) | Ketone (C=O) + Carboxylate ester (COO-tert-butyl) |
| Substituent Position | tert-Butyl at C6 | tert-Butyl ester at C2 |
| Boiling Point | Not reported | 320°C (estimated) |
| Flash Point | Not reported | 147°C |
| Stability | Stable under recommended storage | Stable but incompatible with strong oxidizers |
Physicochemical Properties
The tert-butyl group in both compounds enhances steric hindrance, reducing reactivity with nucleophiles. However, the carboxylate ester in the cyclopenta[c]pyrrole derivative introduces polarity, increasing solubility in polar solvents compared to the purely hydrocarbon-dominated octahydronaphthalenone .
Reactivity and Stability
- Octahydronaphthalenone: The rigid structure limits ring-opening reactions, favoring selective ketone transformations (e.g., reductions or Grignard additions).
- Cyclopenta[c]pyrrole Carboxylate : The ester group undergoes hydrolysis under acidic/basic conditions, while the ketone remains reactive. Stability concerns include incompatibility with oxidizing agents .
Research Implications and Data Gaps
The cyclopenta[c]pyrrole analog provides insights into steric effects but differs significantly in reactivity due to its carboxylate group. Further studies are needed to:
- Quantify boiling points, solubility, and thermal stability of the octahydronaphthalenone.
- Explore catalytic applications leveraging its rigid framework.
Preparation Methods
Chemical and Structural Overview
| Property | Description |
|---|---|
| Molecular Formula | C14H24O |
| Molecular Weight | 208.34 g/mol |
| CAS Numbers | 24143-52-0, 24817-24-1, 24817-28-5 |
| Synonyms | 6-tert-butyloctahydronaphthalen-2(1H)-one, 6alpha-tert-Butyl-3,4,4abeta,5,6,7,8,8abeta-octahydronaphthalen-2(1H)-one |
| Structural Features | Bicyclic octahydronaphthalene with cis-6-tert-butyl and cis-2-ketone groups |
The compound’s stereochemistry is critical, with the cis,cis-configuration influencing its chemical behavior and synthetic accessibility.
Preparation Methods Analysis
Catalytic Hydrogenation of 2-tert-Butylphenol Derivatives
One of the most documented synthetic approaches to compounds structurally related to cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one involves catalytic hydrogenation of 2-tert-butylphenol or its derivatives. This method is particularly effective for introducing the cis-configuration in the cyclohexanol or cyclohexanone ring systems that are precursors or analogues of the target compound.
Key Features of the Method:
- Catalysts: Raney nickel-iron catalysts are preferred due to their high activity and selectivity toward cis-isomers. These catalysts can be used in dry or moist conditions.
- Reaction Conditions: Hydrogenation is carried out at temperatures ranging from 50 to 200 °C, preferably 90 to 130 °C, under hydrogen pressures between 1 and 100 bar, optimally 10 to 20 bar.
- Reaction Time: Typically between 2 and 100 hours, with 5 to 20 hours being optimal for high yield.
- Substrate Ratios: The mass ratio of 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate (a co-substrate) varies from 100:1 to 0.2:1, preferably 7:1 to 9:1.
- Yield and Selectivity: The process achieves a high cis/trans ratio of approximately 95:5, indicating excellent stereochemical control.
This method results in the formation of cis-2-tert-butylcyclohexanol, which can be further oxidized or modified to yield this compound or related ketones.
| Parameter | Range / Value |
|---|---|
| Catalyst | Raney nickel-iron (dry or moist) |
| Catalyst composition | Ni: 60-95%, Fe: 2-40%, Al: 1-20% |
| Temperature | 50-200 °C (optimal 90-130 °C) |
| Hydrogen pressure | 1-100 bar (optimal 10-20 bar) |
| Reaction time | 2-100 hours (optimal 5-20 hours) |
| Substrate ratio (phenol:acetate) | 100:1 to 0.2:1 (optimal 7:1 to 9:1) |
| Cis/trans ratio | 95:5 |
Comparative Table of Preparation Methods
Research Findings and Discussion
- The catalytic hydrogenation method is well-established for producing cis-substituted cyclohexanol derivatives with high stereoselectivity, which can be adapted to synthesize this compound by further oxidation or ring fusion steps.
- Multi-step synthetic routes provide flexibility in introducing substituents and controlling stereochemistry but may require more elaborate purification and longer reaction times.
- Stereochemical confirmation by X-ray crystallography and nuclear magnetic resonance techniques (NOESY) is critical to ensure the cis,cis configuration.
- The choice of method depends on the desired scale, available starting materials, and required purity.
Q & A
Basic: What are the optimal synthetic routes for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis of this compound typically involves stereoselective hydrogenation of naphthalenone precursors or cyclization of substituted cyclohexenone intermediates. For example, analogous naphthalenone derivatives (e.g., 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one) are synthesized via base-catalyzed condensation reactions using sodium hydroxide in ethanol . To ensure cis,cis stereochemical purity:
- Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation.
- Monitor reaction progress with HPLC coupled with chiral columns to resolve enantiomers.
- Validate stereochemistry via NOESY NMR to confirm spatial proximity of substituents .
Basic: How can spectroscopic techniques (FTIR, NMR, THz) be applied to characterize this compound’s structure and dynamics?
Methodological Answer:
- FTIR : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and tert-butyl C-H bending modes at ~1370 cm⁻¹. Compare with computed vibrational spectra to resolve ambiguities .
- NMR : Use DEPT to distinguish quaternary carbons (e.g., tert-butyl group) and COSY to map coupling in the octahydronaphthalenone ring .
- THz Spectroscopy : Analyze low-frequency vibrational modes (0.5–6.3 THz) to study crystal packing effects. Prepare samples as PE pellets to mimic solid-state conditions .
Advanced: What computational methods are suitable for predicting the conformational stability of this compound?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate Gibbs free energy differences between conformers.
- Use Molecular Dynamics (MD) simulations in explicit solvent (e.g., chloroform) to model flexibility of the octahydronaphthalenone ring.
- Validate predictions against experimental data (e.g., X-ray crystallography or variable-temperature NMR) to identify discrepancies arising from crystal packing vs. isolated-molecule assumptions .
Advanced: How can contradictions between experimental and computational data on this compound’s reactivity be resolved?
Methodological Answer:
- Case Study : If computed activation energies for a reaction pathway conflict with experimental kinetics:
Advanced: What strategies are effective for studying the bioactivity of this compound in enzyme inhibition assays?
Methodological Answer:
- Enzyme Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s lipophilic tert-butyl group.
- Assay Design :
- Molecular Docking : Perform blind docking with AutoDock Vina to predict binding poses, followed by MD simulations to assess stability .
Advanced: How can the environmental persistence or degradation pathways of this compound be evaluated?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-HRMS. Compare with EPA guidelines for polycyclic ketones .
- Microbial Degradation : Screen soil microbiota for catabolic activity using -labeled compound and monitor CO evolution.
- QSAR Modeling : Predict biodegradability using topological descriptors (e.g., molecular connectivity indices) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
